molecular formula C10H9IO2 B11840361 5-Iodo-4-methoxy-2,3-dihydroinden-1-one

5-Iodo-4-methoxy-2,3-dihydroinden-1-one

Cat. No.: B11840361
M. Wt: 288.08 g/mol
InChI Key: XDHCKDMTHDDSPU-UHFFFAOYSA-N
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Description

5-Iodo-4-methoxy-2,3-dihydroinden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of an iodine atom at the 5th position and a methoxy group at the 4th position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-methoxy-2,3-dihydroinden-1-one typically involves the iodination of 4-methoxy-2,3-dihydroinden-1-one. The reaction can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-methoxy-2,3-dihydroinden-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

5-Iodo-4-methoxy-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-4-methoxy-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The iodine atom and methoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. This can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2,3-dihydroinden-1-one: Lacks the iodine atom, which can significantly alter its chemical properties and reactivity.

    4-Iodo-2,3-dihydroinden-1-one: Similar structure but without the methoxy group, affecting its solubility and interaction with other molecules.

Uniqueness

The presence of both the iodine atom and methoxy group in 5-Iodo-4-methoxy-2,3-dihydroinden-1-one makes it unique compared to its analogs

Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

5-iodo-4-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO2/c1-13-10-7-3-5-9(12)6(7)2-4-8(10)11/h2,4H,3,5H2,1H3

InChI Key

XDHCKDMTHDDSPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1CCC2=O)I

Origin of Product

United States

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